3,4-Dibromo-5-fluorotoluene
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Overview
Description
3,4-Dibromo-5-fluorotoluene: is an organic compound with the molecular formula C7H5Br2F and a molecular weight of 267.92 g/mol . It is a derivative of toluene, where the hydrogen atoms at positions 3 and 4 are replaced by bromine atoms, and the hydrogen atom at position 5 is replaced by a fluorine atom. This compound is primarily used in research and development, particularly in the field of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dibromo-5-fluorotoluene typically involves the bromination of 4-fluorotoluene. One method involves reacting 4-fluorotoluene with bromine in the presence of a catalyst such as iron or an iron salt in glacial acetic acid. This method significantly increases the yield of this compound compared to other isomers .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-5-fluorotoluene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a boronic acid or ester, and a base under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Coupling Products: The products of Suzuki-Miyaura coupling are typically biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
3,4-Dibromo-5-fluorotoluene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-fluorotoluene in chemical reactions involves the activation of the bromine atoms for substitution or coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atoms and the boronic acid or ester .
Comparison with Similar Compounds
3,4-Dibromotoluene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
3,5-Dibromo-4-fluorotoluene: Has a different substitution pattern, affecting its reactivity and applications.
Uniqueness: 3,4-Dibromo-5-fluorotoluene is unique due to the presence of both bromine and fluorine atoms, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,2-dibromo-3-fluoro-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVLQZBGMBFRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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